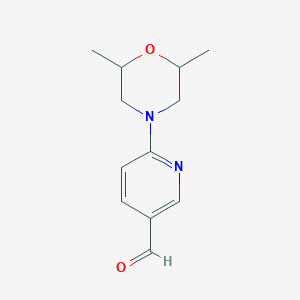
6-(2,6-Dimethylmorpholino)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,6-Dimethylmorpholino)nicotinaldehyde is a chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It is a solid substance .
Synthesis Analysis
This compound is used in the preparation of substituted benzamide derivatives and analogs for use as hematopoietic growth factor receptor activators .Molecular Structure Analysis
The SMILES string of this compound is O=C([H])C1=CN=C(C=C1)N2CC(OC©C2)C . The InChI code is 1S/C12H16N2O2/c1-9-6-14(7-10(2)16-9)12-4-3-11(8-15)5-13-12/h3-5,8-10H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis
6-(2,6-Dimethylmorpholino)nicotinaldehyde is a solid substance . Its empirical formula is C12H16N2O2, and it has a molecular weight of 220.27 .Aplicaciones Científicas De Investigación
Electrochemical Fluorination
This process involves the fluorination of derivatives of cis-2,6-dimethylmorpholine, which is a closely related compound. The research demonstrated the feasibility of producing nitrogen-containing fluorocarboxylic acids using electrochemical fluorination methods. This process has potential applications in the synthesis of various fluorinated compounds, which are significant in the pharmaceutical and agrochemical industries (Takashi et al., 1998).
Synthesis of Complex Molecules
Research has been conducted on synthesizing novel compounds using nicotinaldehyde and related compounds as starting materials. For example, the synthesis of oxadiazoline iodides from nicotinaldehyde has potential implications in the development of new muscarinic receptor agonists (Hu et al., 2010).
Molecular Structure Analysis
Studies have been conducted on the molecular structure, vibrational analysis, and thermodynamic properties of compounds derived from 2,6-dimethylmorpholine, providing insights into their electronic and structural characteristics. Such studies are crucial for the development of new materials and drugs (Medetalibeyoğlu et al., 2019).
Cancer Research
Some studies have explored the metabolism of related compounds, like N-nitroso-2,6-dimethylmorpholine, in the context of cancer research. These studies are significant for understanding how certain chemicals might contribute to cancer development and for developing strategies to mitigate these risks (Kokkinakis et al., 1983).
Safety and Hazards
Propiedades
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-6-14(7-10(2)16-9)12-4-3-11(8-15)5-13-12/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKIFMOLBXODKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206091 |
Source


|
| Record name | 6-(2,6-Dimethyl-4-morpholinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylmorpholino)nicotinaldehyde | |
CAS RN |
886360-67-4 |
Source


|
| Record name | 6-(2,6-Dimethyl-4-morpholinyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,6-Dimethyl-4-morpholinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)







